REACTION_SMILES
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[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[CH:10](=[CH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[c:18]1[o:19][cH:20][c:21]([CH:23]=[CH2:24])[n:22]1.[CH:1]12[CH2:2][CH2:3][CH2:4][CH:5]([BH:6]1)[CH2:7][CH2:8][CH2:9]2.[Na+:26].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:25].[OH2:40].[OH:27][OH:28]>>[CH:10](=[CH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[c:18]1[o:19][cH:20][c:21]([CH2:23][CH2:24][OH:25])[n:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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C=Cc1coc(C=Cc2ccccc2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1coc(C=Cc2ccccc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B1C2CCCC1CCC2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
OCCc1coc(C=Cc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |